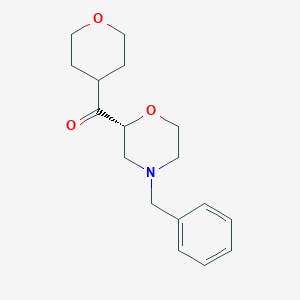![molecular formula C8H10F3N3 B15276703 2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15276703.png)
2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a trifluoromethyl group and a fused imidazo-pyrimidine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methylpyrimidine with trifluoroacetic anhydride, followed by cyclization with formamide under acidic conditions . The reaction mixture is then neutralized and purified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo-pyrimidine oxides, while substitution reactions can introduce various functional groups onto the ring system .
Aplicaciones Científicas De Investigación
2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-5-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
- 2-Methyl-5-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine
- 2-Methyl-5-(trifluoromethyl)-1H-imidazo[4,5-d]pyridine
Uniqueness
Compared to similar compounds, 2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific ring fusion and the position of the trifluoromethyl group. These structural differences can lead to variations in chemical reactivity, biological activity, and physical properties .
Propiedades
Fórmula molecular |
C8H10F3N3 |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
2-methyl-5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H10F3N3/c1-5-4-14-6(8(9,10)11)2-3-12-7(14)13-5/h4,6H,2-3H2,1H3,(H,12,13) |
Clave InChI |
AAVSWIMUHDAAEW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(CCNC2=N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


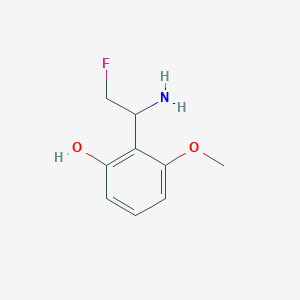
![3-Bromo-5-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15276625.png)
![hexahydro-4'H-spiro[cyclobutane-1,3'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15276632.png)
![11-Oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one](/img/structure/B15276634.png)


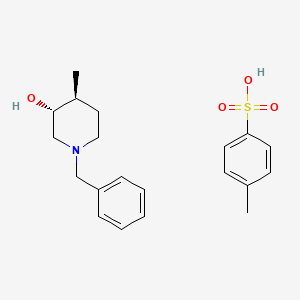
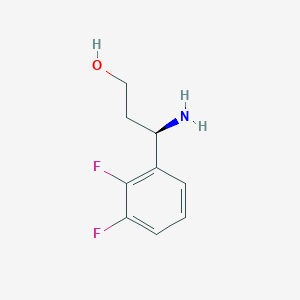
![4-[2-Amino-2-(pyrimidin-2-YL)ethyl]phenol](/img/structure/B15276677.png)
![5-(Tert-Butoxycarbonyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxylic Acid](/img/structure/B15276683.png)
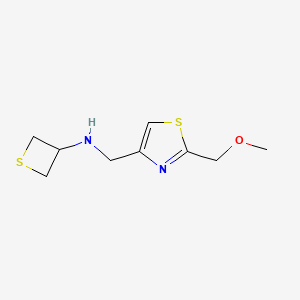

![1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione](/img/structure/B15276708.png)
